12(R)-Hete
Overview
Description
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Scientific Research Applications
1. Neuroprotective Effects
12-Hydroxyeicosatetraenoic acid (12-HETE) has been identified as a neuromodulator that can attenuate calcium influx and glutamate release, as well as inhibit AMPA receptor activation. This makes it a potential agent for reducing neuronal excitotoxicity, which is a significant factor in ischemic injury in the heart and brain. Hampson and Grimaldi (2002) found that 12-(S)HETE provided up to 40% less damage in cortical neuron cultures subjected to AMPA-R-mediated glutamate toxicity, highlighting its protective effects against neuronal damage (Hampson & Grimaldi, 2002).
2. Cellular Growth Modulation
12(S)-HETE has been shown to influence the growth of 3T6 fibroblast cells through the activation of mitogen-activated protein kinase pathways and cyclin D1 levels. Nieves and Moreno (2008) demonstrated that 12(S)-HETE can enhance cAMP and intracellular calcium concentration, indicating its role in cell proliferation and signaling pathways involved in regulating cell growth (Nieves & Moreno, 2008).
3. Cancer Progression and Metastasis
12(S)-HETE has been implicated in enhancing metastatic spread by inducing cancer cell and lymph endothelial cell motility. Nguyen et al. (2016) provided evidence that 12(S)-HETE activates a 12-HETER–RHO–ROCK–MYPT signaling cascade essential for lymph endothelial cell retraction and the formation of circular chemorepellent-induced defects, contributing to metastatic colonization (Nguyen et al., 2016).
4. Activation of Aryl Hydrocarbon Receptor
12(R)-HETE can act as a potent activator of the Aryl hydrocarbon receptor (AHR) pathway. Chiaro et al. (2008) found that it modulates AHR activity, which is significant in inflammatory disease conditions in the skin, potentially leading to AHR activation (Chiaro et al., 2008).
5. Involvement in Ocular Surface Inflammation
This compound has been detected in the human tear film, particularly in cases of ocular surface inflammation. Mieyal et al. (2001) observed that 12-HETrE levels were significantly higher in inflamed eyes, suggesting its role in the inflammation of the ocular surface (Mieyal et al., 2001).
6. Influence on Angiogenesis
12(R)-HETrE is known for its angiogenic activity in ocular and dermal tissues. Mezentsev et al. (2002) found that it induces vascular endothelial growth factor (VEGF) expression in rabbit limbal microvessel endothelial cells, indicating its significant role in angiogenesis, particularly in response to hypoxic injury (Mezentsev et al., 2002).
properties
Molecular Formula |
C20H32O3 |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23) |
InChI Key |
ZNHVWPKMFKADKW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
synonyms |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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